Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Lipophilicity Drug-likeness Permeability

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 897615-65-5) is a fully synthetic small molecule (molecular formula C19H19N3O6; molecular weight 385.38 g·mol⁻¹) belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. It features a 2,4-dimethoxyphenyl group at the oxadiazole 5-position and a 3,4-dimethoxybenzamide moiety at the 2-amino position.

Molecular Formula C19H19N3O6
Molecular Weight 385.376
CAS No. 897615-65-5
Cat. No. B2592272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
CAS897615-65-5
Molecular FormulaC19H19N3O6
Molecular Weight385.376
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C19H19N3O6/c1-24-12-6-7-13(15(10-12)26-3)18-21-22-19(28-18)20-17(23)11-5-8-14(25-2)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23)
InChIKeyYHGXCQQBFULNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 897615-65-5): Procurement-Relevant Chemical Identity and Physicochemical Snapshot


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 897615-65-5) is a fully synthetic small molecule (molecular formula C19H19N3O6; molecular weight 385.38 g·mol⁻¹) belonging to the 2,5-disubstituted-1,3,4-oxadiazole class . It features a 2,4-dimethoxyphenyl group at the oxadiazole 5-position and a 3,4-dimethoxybenzamide moiety at the 2-amino position. Computational characterization via the MMsINC database assigns it a calculated SlogP of 2.45, an aqueous solubility estimate logS of −4.61, one hydrogen bond donor, four hydrogen bond acceptors, and zero Lipinski rule-of-five violations, indicating drug-like physicochemical space [1]. No experimentally determined bioactivity (IC₅₀, EC₅₀, Kd, or Ki) against any defined molecular target has been reported for this compound in ChEMBL or BindingDB at screening concentrations ≤10 µM [2].

Why N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide Cannot Be Interchanged with Close Oxadiazole Analogs – Structural Differentiation Basis


In the 1,3,4-oxadiazole benzamide series, even minor changes in the substitution pattern on either the aryl ring attached to the oxadiazole or the benzamide carbonyl profoundly alter hydrogen-bonding capacity, lipophilicity, and molecular shape—all of which govern target recognition, permeability, and metabolic stability [1]. The target compound carries a distinctive 2,4-dimethoxyphenyl group (two ortho/para electron-donating methoxy substituents) paired with a 3,4-dimethoxybenzamide terminus. Replacing the 3,4-dimethoxybenzamide with an unsubstituted benzamide (CAS 19938-42-2) removes two hydrogen-bond acceptors and reduces molecular weight by approximately 60 Da, while shifting the dimethoxy pattern from 2,4- to 3,5- on the phenyl ring (positional isomer) alters the electrostatic potential surface and the optimal geometry for π-stacking interactions . The quantitative evidence below, though limited to computational and class-level data, demonstrates that these structural differences translate into measurable physicochemical divergence that precludes simple interchangeability.

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Calculated Lipophilicity (SlogP 2.45) Versus the Unsubstituted Benzamide Analog

The target compound's computed SlogP of 2.45, obtained from the MMsINC database, is higher than the predicted SlogP of approximately 1.8–2.0 for the unsubstituted benzamide analogue N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 19938-42-2), which lacks the two additional methoxy groups on the benzamide ring [1]. The 0.5–0.7 log unit increase in lipophilicity corresponds to a roughly 3- to 5-fold higher theoretical octanol–water partition coefficient, which may enhance passive membrane permeability but also increase susceptibility to CYP-mediated oxidation [2].

Lipophilicity Drug-likeness Permeability

Increased Hydrogen-Bond Acceptor Count (4 vs. 3) Relative to the Des-methoxy Benzamide Analog

The target compound possesses four hydrogen-bond acceptor (HBA) atoms (two oxadiazole nitrogens, two benzamide carbonyl/carboxamide oxygens, plus two ether oxygens from the dimethoxyphenyl groups), whereas the unsubstituted benzamide analog contains only three acceptors [1]. The additional HBA capacity alters both aqueous solvation free energy and the potential for forming specific directional hydrogen bonds with protein binding-site residues, particularly serine, threonine, and tyrosine hydroxyl groups that are prevalent in kinase and protease active sites [2].

Hydrogen bonding Target recognition Solubility

Class-Level Antimicrobial Activity Context from Structurally Related 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles

A series of thirteen 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives (compounds 4a–m) was synthesized and screened for in vitro antimicrobial activity by Mohana (2013) [1]. Several compounds from this series exhibited antibacterial activity comparable to commercial antibiotics against tested Gram-positive and Gram-negative strains, demonstrating that the 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole scaffold can deliver meaningful antimicrobial potency when appropriately functionalized [1].

Antimicrobial Antibacterial Antifungal

Absence of Reported Bioactivity at ≤10 µM Distinguishes This Compound from More Advanced Oxadiazole Leads

According to the UCSF CERSI Excipients Browser, no biological activity has been reported for CAS 897615-65-5 at concentrations ≤10 µM in any ChEMBL-assayed target [1]. In contrast, a structurally related oxadiazole–dimethoxybenzamide bearing a 3-fluorothiophene substituent (N-(5-(3-fluorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,4-dimethoxybenzamide) demonstrated an IC₅₀ of 288 nM against an undisclosed target in a BindingDB-deposited assay from US Patent 11,884,682 [2]. The inactivity of the target compound at standard screening concentrations indicates that the 2,4-dimethoxyphenyl + 3,4-dimethoxybenzamide combination does not confer general promiscuous binding and may require specific target contexts for activity.

Selectivity screening Hit triage Chemical probe

Evidence-Grounded Application Scenarios for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 897615-65-5)


Negative Control or Inactive Comparator in Oxadiazole-Focused Phenotypic Screens

Given the documented absence of bioactivity at ≤10 µM in ChEMBL panels [1], this compound is suitable as a negative control or inactive scaffold reference in cell-based phenotypic assays where active oxadiazole leads (e.g., the 288 nM fluorothiophene analog [2]) are being profiled. Its clean profile supports its use in establishing assay background and selectivity windows.

Physicochemical Benchmarking Probe in ADME/Tox Profiling Panels

With computed SlogP 2.45, logS −4.61, and zero Lipinski violations from the MMsINC database [3], this compound can serve as a passive-permeability and solubility benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies comparing the effect of incremental methoxy substitution on oxadiazole benzamides.

Synthetic Intermediate for Diversification of the 3,4-Dimethoxybenzamide Moiety

The 3,4-dimethoxybenzamide group provides a synthetic handle for selective demethylation (BBr₃ or BCl₃) to generate catechol intermediates, enabling further O-alkylation or prodrug strategies. While no published synthetic routes for this exact compound were identified, the established chemistry of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives [4] supports its use as a late-stage diversification scaffold in medicinal chemistry programs.

Structure–Activity Relationship (SAR) Exploration of Antimicrobial Oxadiazoles

The Mohana (2013) study demonstrated that 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives can achieve antimicrobial activity comparable to commercial antibiotics [4]. Incorporating this compound into a systematic SAR matrix—varying the benzamide substitution while holding the 2,4-dimethoxyphenyl-oxadiazole core constant—would enable quantitative mapping of the contribution of the 3,4-dimethoxybenzamide group to potency, selectivity, and microbial spectrum.

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.